

physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-chloro-1H-indazole-3-carbaldehyde

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An In-depth Technical Guide to **5-chloro-1H-indazole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of **5-chloro-1H-indazole-3-carbaldehyde**. It includes key identifiers, physicochemical data, a detailed synthetic protocol, and insights into its reactivity and significance as a crucial intermediate in medicinal chemistry.

Compound Identification and Structure

5-chloro-1H-indazole-3-carbaldehyde is an aromatic heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.^[1] Its structure makes it a valuable building block, particularly in the synthesis of kinase inhibitors for drug discovery.

Identifier	Value
IUPAC Name	5-chloro-1H-indazole-3-carbaldehyde[1]
CAS Number	102735-84-2[1][2][3][4]
Molecular Formula	C ₈ H ₅ ClN ₂ O[1][2][3][4]
Molecular Weight	180.59 g/mol [2][3]
Canonical SMILES	C1=CC2=NNC(=C2C=C1Cl)C=O[4]
InChI Key	XQELXOTYHCBYAI-UHFFFAOYSA-N[2][4]
Synonyms	5-Chloro indazole-3-carboxaldehyde, 5-Chloro-3-(1H)indazole carboxaldehyde[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined and predicted values from various chemical databases.

Property	Value
Appearance	Light yellow solid[4]
Melting Point	216 °C[5]
Boiling Point (Predicted)	391.7 ± 22.0 °C at 760 mmHg[2][6]
Density (Predicted)	1.521 ± 0.06 g/cm ³ [2][6]
Flash Point (Predicted)	190.7 ± 22.3 °C[2][6]
Vapor Pressure	0 mmHg at 25°C[2][6]
pKa (Predicted)	10.85 ± 0.40[4]

Computed and Spectroscopic Data

Computational descriptors provide further insight into the molecule's characteristics relevant to drug design and development.

Descriptor	Value
XLogP3	2.0[2]
Hydrogen Bond Acceptor Count	2[4]
Topological Polar Surface Area (TPSA)	45.8 Å ² [3][4]
Refractive Index (Predicted)	1.748[2][6]
Complexity	188[3][4]
¹ H NMR (300 MHz, acetone-d6)	δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5]

Reactivity and Chemical Behavior

As a bioisostere of indole, the indazole ring system is of significant interest in medicinal chemistry.[7] The chemical reactivity of **5-chloro-1H-indazole-3-carbaldehyde** is primarily dictated by the aldehyde group at the C3 position. The electron-withdrawing nature of the indazole ring, further enhanced by the chlorine atom at the 5-position, increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it susceptible to nucleophilic attack, serving as a versatile handle for a wide range of chemical transformations to build more complex molecules.[8] It is a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent scaffolds in the design of kinase inhibitors.[5][9]

Experimental Protocols: Synthesis

A common and optimized method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of the corresponding indole precursor.[5][9]

Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde from 5-Chloro-indole

This procedure involves the reaction of 5-chloro-indole with a nitrosating mixture under mildly acidic conditions.[5][9]

Reagents and Equipment:

- 5-chloro-indole
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl, 2 N aq.)
- Dimethylformamide (DMF)
- Deionized water
- Reaction flask with stirring
- Syringe pump
- Standard workup and purification apparatus (e.g., column chromatography, silica gel)

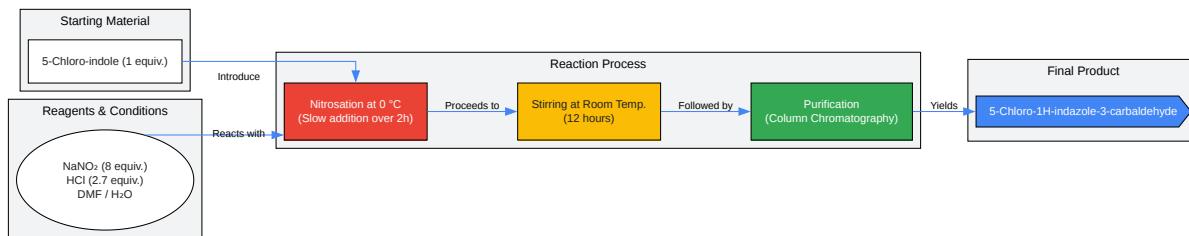
Detailed Procedure:

- Preparation of Nitrosating Agent: In a reaction flask kept at 0 °C, a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water is prepared.[9] To this, 2 N aqueous HCl (2.7 equivalents) is added slowly, and the mixture is maintained under an argon atmosphere for 10 minutes.[9]
- Indole Addition: A solution of 5-chloro-indole (1 equivalent) in DMF is added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[9]
- Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[5][9]
- Purification: The reaction is quenched and the product is extracted. The crude product is then purified by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2 ratio), to yield **5-chloro-1H-indazole-3-carbaldehyde**

as a solid.[\[5\]](#)[\[9\]](#) This optimized procedure has been reported to achieve a high yield of 96%.
[\[5\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-chloro-1H-indazole-3-carbaldehyde** via the nitrosation of 5-chloro-indole.



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Caption: Synthetic workflow for **5-chloro-1H-indazole-3-carbaldehyde**.

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References

- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]

- 3. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
[pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
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